![molecular formula C15H28N4O4 B2561670 [tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester CAS No. 203258-20-2](/img/structure/B2561670.png)
[tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester
Descripción general
Descripción
“[tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C15H28N4O4 . It is also known as tert-butyl (E)-(((tert-butoxycarbonyl)amino)(piperazin-1-yl)methylene)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H28N4O4/c1-14(2,3)22-12(20)17-11(19-9-7-16-8-10-19)18-13(21)23-15(4,5)6/h16H,7-10H2,1-6H3,(H,17,18,20,21) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their arrangement, and the bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 328.41 . It is a solid at room temperature and should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Recent studies have focused on the synthesis and characterization of related piperazine derivatives, which are crucial for developing pharmaceuticals and materials. For instance, Sanjeevarayappa et al. (2015) detailed the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, showcasing methods for obtaining piperazine derivatives via condensation reactions. This compound was further analyzed using various spectroscopic techniques and crystallography, underscoring the importance of structural analysis in the development of new compounds (Sanjeevarayappa et al., 2015).
Biological Evaluation
The biological activity of piperazine derivatives has also been a significant area of research. Lecanu et al. (2010) reported on a compound designed for neuroprotective therapeutic applications, highlighting the potential of piperazine derivatives in treating neurological conditions such as Alzheimer's disease. This compound demonstrated activities like acetylcholinesterase inhibition and neuroprotection against toxicity, indicating the therapeutic potential of these molecules (Lecanu et al., 2010).
Material Science Applications
In the realm of material science, Sanda, Kamatani, and Endo (2001) explored the anionic ring-opening polymerization of amino acid-derived cyclic carbonates, demonstrating the versatility of piperazine derivatives in polymer synthesis. Their work opens avenues for developing biodegradable polymers with applications in medical devices and environmentally friendly materials (Sanda et al., 2001).
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapours/spray (P261) .
Direcciones Futuras
As for the future directions, it’s hard to predict without specific context. The use and study of this compound would likely depend on its properties and potential applications in fields like medicine, materials science, or chemical synthesis. It’s also important to note that the safety and environmental impact of this compound would be important considerations in any future work .
Propiedades
IUPAC Name |
tert-butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]-piperazin-1-ylmethylidene]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O4/c1-14(2,3)22-12(20)17-11(19-9-7-16-8-10-19)18-13(21)23-15(4,5)6/h16H,7-10H2,1-6H3,(H,17,18,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYQABRWQRJLCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

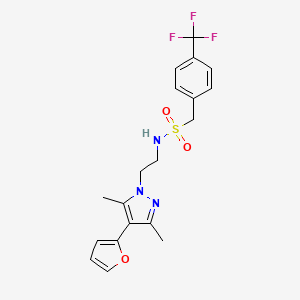
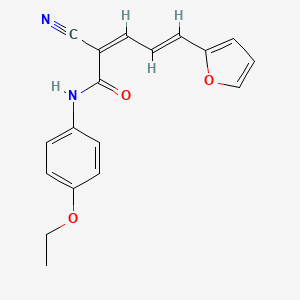
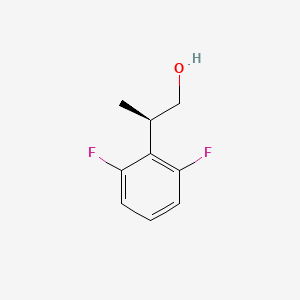
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide](/img/structure/B2561594.png)
![[3-(anilinocarbonyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate](/img/structure/B2561595.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-(2-chlorophenyl)propanoate](/img/structure/B2561596.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2561597.png)
![methyl 3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2561599.png)

![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2561601.png)
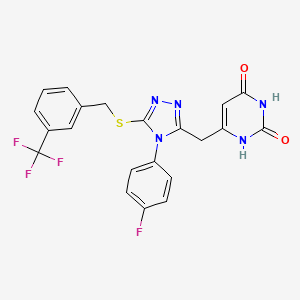
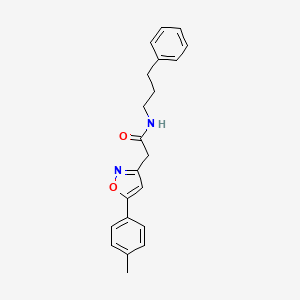
![N-[Cyano-(2-methoxyphenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2561608.png)
